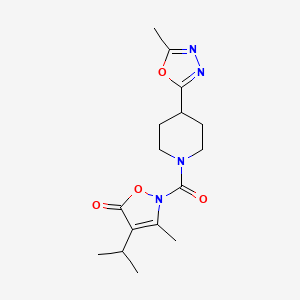
Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in industrial and biological fields due to their unique chemical properties. This particular compound features a long octadecyl chain and multiple functional groups, making it a subject of interest in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate typically involves multiple steps. The process begins with the preparation of the octadecyl chain, followed by the introduction of the dibutyl groups and the trioxo functional groups. The final step involves the formation of the stannatriaconta structure through a series of controlled reactions. Common reagents used in these reactions include organotin precursors, alkyl halides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl oleate: A similar compound with an octadecyl chain but different functional groups.
Stearyl oleate: Another related compound with a long alkyl chain and ester functional groups.
Uniqueness
Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate is unique due to its complex structure, which includes multiple functional groups and a stannatriaconta backbone. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
61813-52-3 |
|---|---|
Fórmula molecular |
C52H96O8Sn |
Peso molecular |
968.0 g/mol |
Nombre IUPAC |
4-O-[dibutyl-[(Z)-4-octadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octadecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C22H40O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*19-18-;;; |
Clave InChI |
WHWTUCZRUDXTMZ-YPKQJYFLSA-L |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCC)(CCCC)CCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


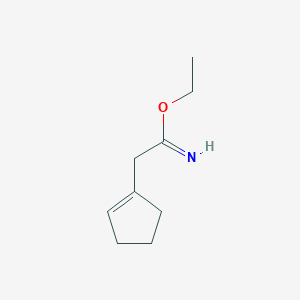


![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
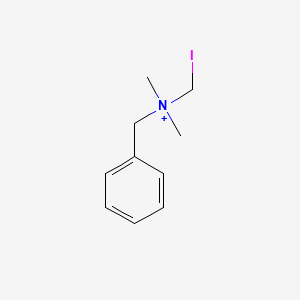
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)
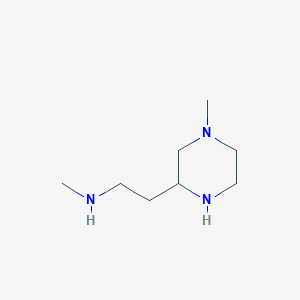


![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)

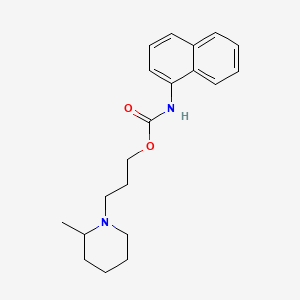
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
